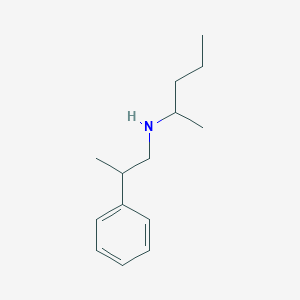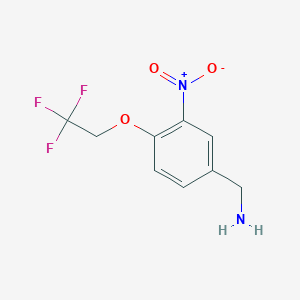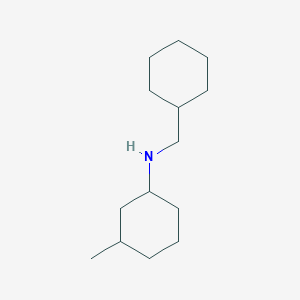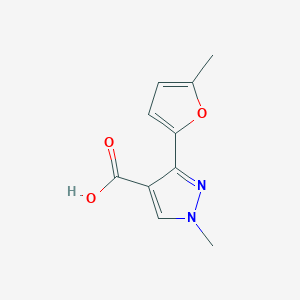
(Butan-2-yl)(1-methoxypropan-2-yl)amine
Overview
Description
(Butan-2-yl)(1-methoxypropan-2-yl)amine is a chiral amine with a molecular formula of C8H19NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(1-methoxypropan-2-yl)amine can be achieved through biocatalytic reductive amination. This method involves the use of native amine dehydrogenases (AmDHs) to catalyze the reaction between a ketone and an amine, resulting in the formation of the desired chiral amine . The reaction conditions typically include a substrate concentration of 50 mM, with conversions reaching up to 97.1% and high enantioselectivities .
Industrial Production Methods
On an industrial scale, the production of this compound can be scaled up using semi-preparative methods. These methods involve higher substrate concentrations (e.g., 150 mM) and optimized reaction conditions to achieve efficient synthesis with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(1-methoxypropan-2-yl)amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds .
Scientific Research Applications
(Butan-2-yl)(1-methoxypropan-2-yl)amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Butan-2-yl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-1-methoxypropan-2-amine: A similar chiral amine with applications in organic synthesis and pharmaceuticals.
(S)-butan-2-amine: Another chiral amine used as a precursor in the synthesis of various chemicals.
Uniqueness
(Butan-2-yl)(1-methoxypropan-2-yl)amine is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its combination of a butyl and methoxypropyl group makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-5-7(2)9-8(3)6-10-4/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMHVUKSZWEFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,6-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462010.png)




![(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462019.png)
amine](/img/structure/B1462020.png)
![3-[4-(Trifluoromethoxy)phenyl]butanoic acid](/img/structure/B1462021.png)

![1-{4-[(1-Methylpiperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462023.png)

![Methyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1462026.png)


